molecular formula C16H13NO5S B2864174 2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone CAS No. 303987-11-3

2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone

Cat. No. B2864174
CAS RN: 303987-11-3
M. Wt: 331.34
InChI Key: ZOXXBIKRRREKEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for MPSPI were not found, similar compounds have been synthesized through ring cleavage methodology reactions . This involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of MPSPI is C16H13NO5S, and it has an average mass of 331.343 Da . The structure includes a 5(2H)-isoxazolone ring, a phenyl group, and a 4-methoxyphenyl sulfonyl group .

Scientific Research Applications

Potentiometric Sensors for Heavy Metal Detection

This compound has been utilized in the synthesis of new molecules for potentiometric sensors that are selective to Pb^2+ ions . These sensors have shown a low detection limit and a Nernstian response over a wide concentration range, making them highly effective for detecting lead in various environments .

COX-2 Inhibitors for Anti-inflammatory Drugs

Derivatives of this compound have been designed as selective COX-2 inhibitors . These inhibitors play a crucial role in reducing inflammation, pain, and fever by targeting the COX-2 enzyme, which is involved in the production of inflammatory mediators .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-21-13-7-9-14(10-8-13)23(19,20)17-15(11-16(18)22-17)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXXBIKRRREKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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